Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate
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Overview
Description
Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxy group and a difluoroacetate moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with 2,2-difluoroacetic acid under controlled conditions. The reaction is often facilitated by the presence of a base such as sodium hydroxide, which helps in the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The difluoroacetate moiety can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-chloro-2,2-difluoroacetate: Similar in structure but with a chloro group instead of a hydroxy group.
2,2-Difluoro-2H-benzofuran derivatives: Share the difluoroacetate moiety but differ in the core structure.
Uniqueness
What sets Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in different fields of research make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5.Na/c1-10(2,3)20-9(18)15-6-4-11(19,5-7-15)12(13,14)8(16)17;/h19H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBACABDIQFZTE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(C(=O)[O-])(F)F)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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